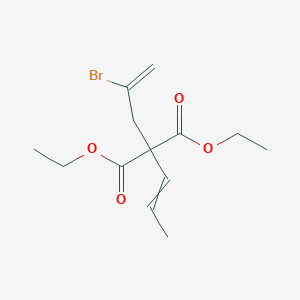
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes bromine, propene, and propanedioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with 2-bromopropene and propene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the diethyl propanedioate, allowing it to react with the brominated and alkenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the propene groups can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation reactions using catalysts like palladium on carbon can add hydrogen across the double bonds.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the double bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield diethyl (2-iodoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate, while hydrogenation can produce diethyl (2-propyl)(propyl)propanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, while the double bonds can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-bromoethylphosphonate: Similar in structure but contains a phosphonate group instead of a propanedioate group.
Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate: Contains a bromopropene group but differs in the position and type of functional groups.
Eigenschaften
CAS-Nummer |
118453-14-8 |
|---|---|
Molekularformel |
C13H19BrO4 |
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
diethyl 2-(2-bromoprop-2-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C13H19BrO4/c1-5-8-13(9-10(4)14,11(15)17-6-2)12(16)18-7-3/h5,8H,4,6-7,9H2,1-3H3 |
InChI-Schlüssel |
UDRBRVQEJUDHRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=C)Br)(C=CC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




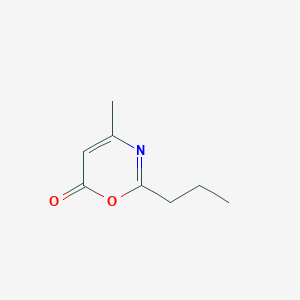
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
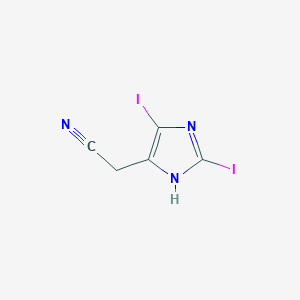
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
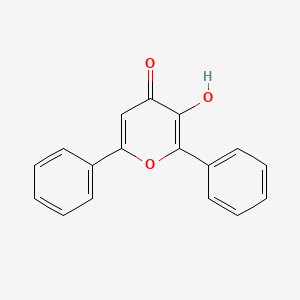
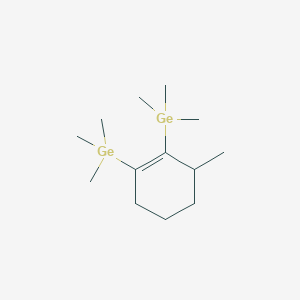

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
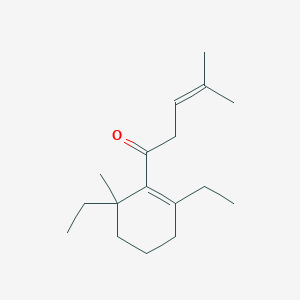
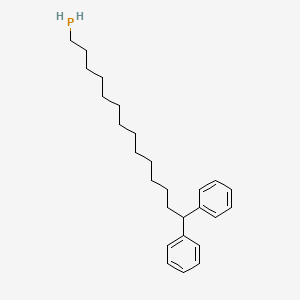
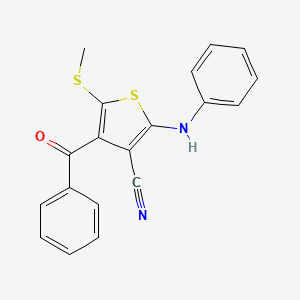
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
